Romifidine Hydrochloride

Alpha-2 adrenoceptor selectivity Veterinary pharmacology Receptor binding assay

Romifidine HCl delivers 120 min of antinociception with a 3.3 h half-life, enabling single-bolus standing sedation for equine procedures exceeding 60 min. It produces significantly less ataxia than detomidine at equipotent doses, facilitating safer standing restraint. In isoflurane recovery protocols, romifidine CRI (40 μg/kg/h) provides superior emergence quality (reduced ataxia) compared to detomidine infusion. When combined with ketamine, romifidine yields 20.8 min anesthesia duration and avoids metabolic N-demethylation interference inherent to medetomidine/detomidine combos.

Molecular Formula C9H10BrClFN3
Molecular Weight 294.55 g/mol
CAS No. 65896-14-2
Cat. No. B132661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomifidine Hydrochloride
CAS65896-14-2
SynonymsN-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride;  STH 2130Cl;  Sedivet; 
Molecular FormulaC9H10BrClFN3
Molecular Weight294.55 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl
InChIInChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H
InChIKeySDXVSIWCVTYYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Romifidine Hydrochloride (CAS 65896-14-2): A Differentiated Alpha-2 Adrenergic Agonist for Equine and Large Animal Sedation


Romifidine hydrochloride (CAS 65896-14-2) is a synthetic imidazoline-derived alpha-2 adrenergic receptor agonist used exclusively in veterinary medicine as a sedative and analgesic agent, predominantly in horses and occasionally in cattle and other large animals [1]. As an alpha-2 agonist, romifidine inhibits norepinephrine release from presynaptic neurons in the central nervous system and peripheral tissues, producing dose-dependent sedation, muscle relaxation, and mild to moderate analgesia [2]. Among veterinary alpha-2 agonists, romifidine occupies a distinct pharmacological niche characterized by its intermediate-to-high alpha-2/alpha-1 selectivity ratio and prolonged duration of action, differentiating it from shorter-acting alternatives such as xylazine and from more potent but less selective agents such as detomidine [3].

Why Romifidine Hydrochloride Cannot Be Simply Substituted with Other Alpha-2 Agonists in Veterinary Protocols


Generic substitution among veterinary alpha-2 agonists is clinically unsound due to substantial inter-agent differences in receptor subtype selectivity, pharmacokinetic half-life, duration of sedative and antinociceptive effects, degree of ataxia induction, and cardiopulmonary impact profiles [1]. Romifidine, detomidine, xylazine, and medetomidine/dexmedetomidine exhibit distinct alpha-2/alpha-1 selectivity binding ratios that directly influence their therapeutic windows and side effect burdens [2]. Furthermore, these agents differ markedly in their elimination half-lives and consequent durations of action, with romifidine consistently demonstrating more prolonged sedative and analgesic effects compared to xylazine while producing less ataxia than detomidine at equipment doses [3]. The choice of alpha-2 agonist materially affects recovery quality from general anesthesia, the feasibility of standing sedation for prolonged procedures, and the overall safety profile in cardiovascular-compromised animals—parameters that cannot be normalized by simple dose adjustment.

Romifidine Hydrochloride: Quantified Differentiation Evidence for Scientific Selection and Procurement Decisions


Alpha-2/Alpha-1 Adrenoceptor Selectivity Ratio: Romifidine Exhibits Superior Receptor Discrimination Versus Xylazine and Detomidine

In direct receptor binding studies, romifidine demonstrates an alpha-2/alpha-1 adrenoceptor selectivity binding ratio of 340, which is approximately twice that of xylazine and approximately 1.3-fold higher than that of detomidine [1]. This higher selectivity ratio indicates that romifidine produces relatively fewer alpha-1-mediated effects (such as pronounced vasoconstriction and hypertension) relative to alpha-2-mediated sedative and analgesic effects compared to its less selective counterparts [2].

Alpha-2 adrenoceptor selectivity Veterinary pharmacology Receptor binding assay

Duration of Antinociceptive Effect: Romifidine Provides 120 Minutes of Elevated Pain Threshold Versus 100 Minutes for Detomidine and 60 Minutes for Xylazine

In a controlled equine study using the nociceptive withdrawal reflex (NWR) and temporal summation model, romifidine, detomidine, and xylazine were administered intravenously at doses considered equipotent for sedation (romifidine 80 μg/kg, detomidine 20 μg/kg, xylazine 1 mg/kg) [1]. Xylazine increased NWR thresholds over baseline values for 60 minutes, detomidine for 100 minutes, and romifidine for 120 minutes [2]. Romifidine thus provides the longest antinociceptive duration among the three most commonly used veterinary alpha-2 agonists.

Antinociception Nociceptive withdrawal reflex Equine analgesia Temporal summation

Recovery Quality from Isoflurane Anesthesia: Romifidine Infusion Produces Less Ataxia and Higher Recovery Quality Scores Than Detomidine Infusion

In a retrospective clinical study examining the influence of detomidine versus romifidine infusion on recovery quality from isoflurane anesthesia in horses, a total of 78 anesthetic records were reviewed [1]. Horses receiving romifidine infusion (40 μg/kg/h constant rate infusion followed by 20 μg/kg IV bolus prior to recovery) demonstrated recoveries with less ataxia and higher overall recovery quality compared to horses receiving detomidine infusion under comparable conditions [2]. The findings indicate that at the doses used, romifidine provides a better recovery quality than detomidine when administered as an adjunct to isoflurane anesthesia.

Equine anesthesia recovery Isoflurane Ataxia Recovery quality scoring

Pharmacokinetic Profile: Romifidine Terminal Elimination Half-Life of Approximately 3.3 Hours Underpins Prolonged Duration of Action

A comprehensive pharmacokinetic-pharmacodynamic study in horses administered romifidine intravenously (0.08 mg/kg) demonstrated that romifidine pharmacokinetics are best described by a two-compartmental model with a terminal elimination half-life (t½β) of approximately 3.3 hours (range 2.8-4.1 hours) [1]. Sedation scores and head height values remained significantly different from baseline values for 120 minutes post-administration (P < 0.05) [2]. The prolonged terminal half-life corresponds with the extended clinical duration of sedation and antinociception observed with romifidine compared to shorter-acting agents such as xylazine.

Pharmacokinetics Half-life Elimination Equine Two-compartment model

Cardiopulmonary Effects: Romifidine Produces More Pronounced and Longer-Lasting Cardiovascular Alterations Than Xylazine in Standing Horses

In a crossover study comparing the cardiopulmonary effects of xylazine versus romifidine loading-dose followed by constant rate infusion (CRI) in standing horses, overall cardiopulmonary effects were more pronounced and lasted longer with romifidine compared to xylazine [1]. During the CRI phase, total hemoglobin (tHb) and arterial oxygen content (CaO₂) were significantly higher with romifidine, although oxygen delivery (ḊO₂) did not differ between treatments [2]. The study authors concluded that xylazine may be safer than romifidine in cardiovascular-compromised horses, indicating that romifidine's potent cardiovascular effects constitute both a limitation in high-risk patients and a marker of its robust alpha-2 agonist activity [3].

Cardiopulmonary function Oxygen delivery Hemodynamics Equine sedation

Ketamine Interaction Profile: Romifidine and Xylazine Exhibit Minimal Inhibition of Ketamine Metabolism, Unlike Medetomidine and Detomidine

In an in vitro study assessing the effect of four alpha-2 receptor agonists on ketamine N-demethylation in equine liver microsomes using enantioselective capillary electrophoresis, medetomidine was identified as the strongest inhibitor of ketamine metabolism, followed by detomidine [1]. In contrast, xylazine and romifidine showed almost no inhibitory effect on ketamine N-demethylation during short-incubation studies [2]. This differential effect on ketamine metabolism has direct implications for the pharmacokinetics and clinical duration of alpha-2 agonist/ketamine anesthetic combinations.

Ketamine metabolism Drug-drug interaction Enantioselective capillary electrophoresis Anesthetic combination

Romifidine Hydrochloride: Evidence-Based Application Scenarios for Veterinary Sedation and Analgesia


Prolonged Standing Sedation for Dental Procedures and Diagnostic Imaging in Horses

Based on the demonstrated 120-minute duration of antinociceptive effect and terminal elimination half-life of approximately 3.3 hours [1][2], romifidine hydrochloride is optimally suited for standing sedation during equine dental floating, endoscopy, radiography, and other diagnostic procedures exceeding 60 minutes. The prolonged sedative duration reduces or eliminates the need for re-dosing during extended procedures, improving workflow continuity and minimizing cumulative drug exposure. The reduced ataxia compared to detomidine at equipment doses facilitates safer standing restraint throughout the procedure period [3].

Anesthetic Adjunct for Isoflurane Anesthesia with Enhanced Recovery Quality

Romifidine hydrochloride, administered as a constant rate infusion (40 μg/kg/h) with a pre-recovery bolus (20 μg/kg IV), provides superior recovery quality with significantly less ataxia compared to detomidine infusion during emergence from isoflurane anesthesia in horses [4]. This application scenario is particularly valuable for elective surgical procedures where post-anesthetic recovery safety is a primary concern, such as in athletic horses where even minor recovery-related injuries could have significant economic consequences.

Romifidine/Ketamine Combination for Short-Duration Equine Field Anesthesia

The combination of romifidine with ketamine produces a longer duration of anesthesia (mean 20.8 minutes, SD 2.3 minutes) compared to xylazine/ketamine (mean 15.8 minutes, SD 1.6 minutes) [5]. Furthermore, the minimal inhibitory effect of romifidine on ketamine N-demethylation avoids the metabolic drug-drug interaction observed with medetomidine and detomidine combinations [6]. This combination is therefore well-suited for field castrations, laceration repairs, and other short surgical procedures where predictable duration and minimal metabolic interference are valued.

Sedation of Cattle and Other Large Animals for Minor Surgical Interventions

Romifidine hydrochloride at doses of 10-40 μg/kg IV has been demonstrated to produce dose-dependent sedation and analgesia in bovine calves, with smooth induction and recovery characteristics and rapid reversibility with atipamezole (reversal time 1.07±0.38 minutes) [7]. Epidural administration of romifidine combined with morphine provides significant analgesia for at least 10 minutes (P = 0.016) and up to 12 hours (P = 0.004) for flank analgesia in cattle [8]. These applications extend romifidine's utility beyond equine medicine to bovine and other large animal species requiring standing sedation and regional analgesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Romifidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.